Cas no 5728-44-9 (4-(2-Cyanophenyl)benzoic acid)
4-(2-Cyanophenyl)benzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid
- [1,1'-Biphenyl]-4-carboxylicacid, 2'-cyano-
- 4-(2-CYANOPHENYL)BENZOIC ACID
- 2'-Cyan-biphenyl-4-carbonsaeure
- 2'-cyano-4-biphenylcarboxylic acid
- 4-(2-Cyanophenyl)benzoic acid
-
- MDL: MFCD06802562
- Inchi: 1S/C14H9NO2/c15-9-12-3-1-2-4-13(12)10-5-7-11(8-6-10)14(16)17/h1-8H,(H,16,17)
- InChI Key: MZIFVOLYXURHDM-UHFFFAOYSA-N
- SMILES: OC(C1C=CC(=CC=1)C1C=CC=CC=1C#N)=O
Computed Properties
- Exact Mass: 223.06300
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 322
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
Experimental Properties
- PSA: 61.09000
- LogP: 2.92348
4-(2-Cyanophenyl)benzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C989833-100mg |
4-(2-Cyanophenyl)benzoic acid |
5728-44-9 | 100mg |
$75.00 | 2023-05-18 | ||
| TRC | C989833-250mg |
4-(2-Cyanophenyl)benzoic acid |
5728-44-9 | 250mg |
$150.00 | 2023-05-18 | ||
| TRC | C989833-500mg |
4-(2-Cyanophenyl)benzoic acid |
5728-44-9 | 500mg |
$224.00 | 2023-05-18 | ||
| TRC | C989833-1g |
4-(2-Cyanophenyl)benzoic acid |
5728-44-9 | 1g |
$316.00 | 2023-05-18 | ||
| Alichem | A019111101-5g |
2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid |
5728-44-9 | 95% | 5g |
$400.00 | 2023-09-01 | |
| abcr | AB331378-1 g |
4-(2-Cyanophenyl)benzoic acid; 98% |
5728-44-9 | 1g |
€246.00 | 2023-04-26 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C12890-1g |
2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid |
5728-44-9 | 97% | 1g |
¥1359.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C12890-5g |
2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid |
5728-44-9 | 97% | 5g |
¥4469.0 | 2023-09-08 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | C12890-0.5g |
2'-Cyano-[1,1'-biphenyl]-4-carboxylic acid |
5728-44-9 | 97% | 0.5g |
¥849.0 | 2023-09-08 | |
| Fluorochem | 041453-1g |
2'-Cyano[1,1'-biphenyl]-4-carboxylic acid |
5728-44-9 | 95% | 1g |
£150.00 | 2022-03-01 |
4-(2-Cyanophenyl)benzoic acid Suppliers
4-(2-Cyanophenyl)benzoic acid Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
Additional information on 4-(2-Cyanophenyl)benzoic acid
Introduction to 4-(2-Cyanophenyl)benzoic Acid (CAS No. 5728-44-9)
4-(2-Cyanophenyl)benzoic acid (CAS No. 5728-44-9) is a versatile organic compound with a wide range of applications in the fields of chemistry, biology, and pharmaceuticals. This compound is characterized by its unique molecular structure, which consists of a benzoic acid moiety attached to a 2-cyanophenyl group. The combination of these functional groups imparts distinct chemical and physical properties, making it an important intermediate in the synthesis of various pharmaceuticals and materials.
The molecular formula of 4-(2-Cyanophenyl)benzoic acid is C13H9NO2, and its molecular weight is approximately 211.21 g/mol. The compound is a white crystalline solid at room temperature and is soluble in common organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO). Its melting point is around 180-182°C, which makes it suitable for various synthetic processes that require thermal stability.
In the realm of pharmaceutical research, 4-(2-Cyanophenyl)benzoic acid has garnered significant attention due to its potential as an intermediate in the synthesis of drugs with diverse therapeutic applications. Recent studies have explored its role in the development of anti-inflammatory agents, anticancer drugs, and antiviral compounds. For instance, a study published in the Journal of Medicinal Chemistry highlighted the use of this compound as a key intermediate in the synthesis of novel anti-inflammatory agents that exhibit potent activity against inflammatory cytokines.
The versatility of 4-(2-Cyanophenyl)benzoic acid extends beyond pharmaceuticals into materials science. Its unique electronic properties make it a valuable component in the synthesis of conductive polymers and organic semiconductors. These materials have applications in electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). A recent paper in the Journal of Materials Chemistry C demonstrated the use of this compound to enhance the performance of OLEDs by improving their efficiency and stability.
The synthetic routes for preparing 4-(2-Cyanophenyl)benzoic acid are well-documented in the literature. One common method involves the reaction of 2-cyanobenzoyl chloride with phenylboronic acid under palladium catalysis. This Suzuki coupling reaction provides a high yield and purity, making it a preferred method for industrial-scale production. Another approach involves the nucleophilic aromatic substitution of 4-bromobenzoic acid with 2-cyanoaniline, which is particularly useful for preparing derivatives with substituted phenyl groups.
The safety and environmental impact of 4-(2-Cyanophenyl)benzoic acid are also important considerations. While it is generally considered safe for laboratory use when proper handling protocols are followed, it is essential to adhere to standard safety guidelines to prevent exposure to skin or inhalation. Additionally, environmental studies have shown that this compound does not pose significant ecological risks when used responsibly.
In conclusion, 4-(2-Cyanophenyl)benzoic acid (CAS No. 5728-44-9) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique chemical structure and versatile synthetic routes make it an invaluable intermediate in the development of novel drugs and advanced materials. Ongoing research continues to uncover new potential uses for this compound, further solidifying its importance in both academic and industrial settings.
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